2-ethylhex-5-enoic Acid

Description

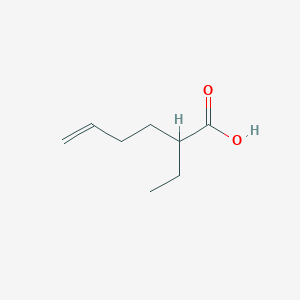

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUSTFBMWUQKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethylhex 5 Enoic Acid and Its Stereoisomers

De Novo Total Synthesis Approaches

De novo synthesis provides pathways to construct the target molecule from simpler, readily available starting materials. These routes can be designed in a linear fashion, where steps are performed sequentially, or in a convergent manner, where different fragments of the molecule are synthesized separately before being combined.

Multi-step Linear and Convergent Strategies

The total synthesis of chiral α-substituted carboxylic acids like 2-ethylhex-5-enoic acid can be accomplished through multi-step linear sequences. A plausible linear approach could commence from a known chiral building block, such as an ester of a 3-hydroxy-2-alkylpropanoate (e.g., the Roche ester), which establishes the initial stereocenter. d-nb.info The synthesis of the analogous (S)-2-methylhex-5-en-1-ol has been demonstrated starting from methyl (S)-3-hydroxy-2-methylpropanoate. d-nb.info This sequence typically involves converting the hydroxyl group to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an appropriate organometallic reagent (e.g., an allyl cuprate) to introduce the hex-5-enyl chain. d-nb.info Subsequent oxidation of the primary alcohol would yield the desired carboxylic acid. d-nb.infonih.gov

Catalytic Oxidation Routes from Alkenes and Aldehydes

Catalytic oxidation methods provide direct routes to carboxylic acids by cleaving carbon-carbon double bonds in precursor alkenes or by oxidizing aldehydes. These methods are often preferred for their efficiency and atom economy.

Ozonolysis-Oxidation Protocols

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. thieme-connect.de The reaction proceeds in two main stages: the initial reaction of the alkene with ozone to form an ozonide intermediate, followed by a workup step that determines the final products. byjus.comjove.com To obtain carboxylic acids, an oxidative workup is employed. byjus.comjove.com

A mild, one-pot ozonolysis-oxidation process can convert alkenes directly into carboxylic acids. thieme-connect.comorganic-chemistry.org This is often achieved by conducting the ozonolysis in a solvent mixture, such as acetonitrile (B52724) and water, which helps to avoid the formation of potentially hazardous secondary ozonides. thieme-connect.comorganic-chemistry.org Following the consumption of the starting alkene, an oxidant like sodium chlorite (B76162) (NaClO₂) or hydrogen peroxide is added to convert the intermediate aldehydes into carboxylic acids. byjus.comthieme-connect.com This method has been shown to be scalable and avoids the use of toxic heavy metals, making it a greener alternative for synthesis. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be 3-ethyl-1,6-heptadiene, where ozonolysis would cleave one of the terminal double bonds.

Table 1: Representative Ozonolysis-Oxidation of Alkenes to Carboxylic Acids thieme-connect.comorganic-chemistry.org

| Starting Alkene | Oxidant (Workup) | Solvent | Yield (%) |

| 4-Phenyl-1-butene | Sodium Chlorite | MeCN/H₂O | 98 |

| 1-Decene | Sodium Chlorite | MeCN/H₂O | 91 |

| Cyclooctene | Sodium Chlorite | MeCN/H₂O | 95 |

| Styrene | Hydrogen Peroxide | Methanol | High |

Metal-Catalyzed Oxidative Cleavage Methods

Transition metal catalysts offer an alternative to ozonolysis for the oxidative cleavage of alkenes. rsc.org These methods often utilize more benign oxidants and can exhibit high functional group tolerance. rsc.orgnih.gov

Several metal-based systems are effective for this transformation. Osmium tetroxide (OsO₄), used in catalytic amounts along with a stoichiometric co-oxidant like Oxone, can directly oxidize olefins to carboxylic acids. organic-chemistry.orgorganic-chemistry.org Ruthenium-based catalysts, such as RuO₂ combined with sodium periodate (B1199274) (NaIO₄), are also highly efficient for cleaving alkenes to produce carboxylic acids. organic-chemistry.org Another approach involves tungsten catalysts (e.g., tungstic acid, H₂WO₄, or sodium tungstate, Na₂WO₄) in combination with hydrogen peroxide, often in a two-phase system with a phase-transfer catalyst. researchgate.net More recently, catalysts based on first-row transition metals like manganese and iron have been developed as more sustainable options. rsc.orgnih.gov These reactions are often driven by visible light, allowing for milder reaction conditions. nih.govorganic-chemistry.org

Table 2: Comparison of Metal-Catalyzed Oxidative Cleavage Systems organic-chemistry.orgorganic-chemistry.orgresearchgate.net

| Metal Catalyst | Co-oxidant | Key Features |

| Osmium (OsO₄) | Oxone | High yields; applicable as an alternative to ozonolysis. organic-chemistry.orgorganic-chemistry.org |

| Ruthenium (RuO₂) | NaIO₄ | Efficient cleavage in a composite material form. organic-chemistry.org |

| Tungsten (H₂WO₄) | H₂O₂ | Requires a phase-transfer catalyst; involves diol intermediate. researchgate.net |

| Manganese (Mn-complex) | O₂ (under blue light) | Utilizes a biorelevant first-row metal; mild conditions. organic-chemistry.org |

Stereoselective and Enantioselective Synthesis

For chiral molecules like this compound, controlling the three-dimensional arrangement of the ethyl group at the C2 position is crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Chiral Auxiliary-Mediated Approaches

A robust and widely used strategy for asymmetric synthesis involves the use of chiral auxiliaries. acs.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product. acs.orgnih.gov

For the synthesis of α-alkylated carboxylic acids, common chiral auxiliaries include Evans' oxazolidinones and Myers' pseudoephedrine amides. acs.orgnih.gov The general process begins with the acylation of the chiral auxiliary with a precursor carboxylic acid (e.g., hex-5-enoic acid). The resulting amide is then deprotonated to form a chiral enolate. This enolate reacts with an electrophile (e.g., an ethyl halide) in a highly diastereoselective manner, controlled by the steric and electronic properties of the auxiliary. acs.org The final step is the cleavage of the auxiliary, typically through hydrolysis, to release the desired chiral carboxylic acid with high enantiomeric purity. acs.orgnih.gov This method provides reliable access to both enantiomers of the target molecule, as both enantiomers of many common auxiliaries are commercially available. acs.org

Table 3: Common Chiral Auxiliaries for Asymmetric Carboxylic Acid Synthesis

| Chiral Auxiliary | Typical Application | Cleavage Condition | Reference(s) |

| Evans' Oxazolidinones | Diastereoselective alkylation, aldol (B89426) reactions | LiOH/H₂O₂ | nih.gov |

| Myers' Pseudoephedrine Amides | Diastereoselective alkylation of α-substituted amides | Acid/Base Hydrolysis | acs.org |

| Cysteine-derived Oxazolidinone | Asymmetric transformations and N-to-S acyl transfer | Mild in situ trapping | nih.gov |

Asymmetric Catalysis for Enantiomeric Purity

Achieving high enantiomeric purity is critical for applications where a specific stereoisomer of this compound is required. Asymmetric catalysis offers a powerful tool for this purpose, enabling the direct formation of one enantiomer over the other from a prochiral substrate. uclm.es The most common strategies involve the asymmetric hydrogenation of a related α,β-unsaturated precursor using chiral transition metal catalysts.

Key research findings in the asymmetric synthesis of structurally similar carboxylic acids have highlighted the efficacy of rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands. For instance, the Monsanto process for L-DOPA synthesis pioneered the use of a rhodium catalyst with the chiral ligand DiPAMP for the highly enantioselective hydrogenation of an enamide precursor. uclm.es Similar principles are applied to the synthesis of other chiral acids. Catalysts like Rhodium-Me-DuPHOS have been successfully used in the asymmetric hydrogenation of substrates such as 3-cyano-5-methylhex-3-enoic acid salt, achieving very high enantiomeric excess (ee). researchgate.net

The general approach involves the hydrogenation of an unsaturated precursor, such as 2-ethyl-2,5-hexadienoic acid or 2-(ethylidene)hex-5-enoic acid, in the presence of a chiral catalyst. The choice of metal, ligand, and reaction conditions is crucial for maximizing enantioselectivity.

Table 1: Representative Chiral Catalysts for Asymmetric Hydrogenation of Unsaturated Acids & Analogues

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Rh(R,R)-DiPAMP)COD]⁺BF₄⁻ | Enamides | 95% | uclm.es |

| Rhodium-Me-DuPHOS | Cyano-substituted enoic acids | >99% | researchgate.net |

| (R)-BINAP-Ru(II) | β-keto carboxylic esters | up to 100% | uclm.es |

These catalytic systems are highly effective, often operating under mild conditions of temperature and pressure (e.g., 25-50°C, 1-5 atm H₂), making them suitable for industrial-scale production. smolecule.com

Diastereoselective Control in Synthetic Pathways

While this compound itself possesses only one chiral center, the principles of diastereoselective control are paramount when synthesizing more complex analogues or derivatives with multiple stereocenters. Diastereoselective synthesis aims to control the configuration of newly formed chiral centers relative to existing ones within a molecule.

For example, in the synthesis of a derivative like (2R, 3S)-2-ethyl-3-hydroxyhex-5-enoic acid, a diastereoselective reduction of a keto-acid precursor would be required. Strategies often rely on:

Substrate Control: Where the existing chiral center directs the approach of a reagent to one face of the molecule.

Reagent Control: Employing a chiral reagent or catalyst that selectively creates one diastereomer.

Synergistic Catalysis: Combining multiple catalysts, such as photoredox and organocatalysts, to control stereochemical outcomes in cycloaddition reactions that could form complex precursors. mdpi.com

Acid-catalyzed condensation reactions can also be controlled to favor the formation of one diastereomer over another by carefully selecting the catalyst and solvent conditions. mdpi.com In the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, for instance, changing the acid catalyst from methanesulfonic acid to toluenesulfonic acid influenced the diastereomeric ratio of the product. mdpi.com These principles can be applied to reactions involving precursors to this compound to ensure the desired relative stereochemistry in multi-center analogues.

Biocatalytic and Chemoenzymatic Synthesis of Analogues

Biocatalysis and chemoenzymatic synthesis have emerged as powerful, environmentally friendly alternatives for producing chiral molecules, including analogues of this compound. thieme-connect.de These methods utilize the high stereoselectivity of enzymes to achieve exceptional enantiomeric purity under mild reaction conditions. researchgate.netannualreviews.org

Biocatalytic Routes:

Enzymatic Resolution: This classic method involves the use of enzymes, typically lipases or hydrolases, to selectively react with one enantiomer in a racemic mixture of this compound or its ester. smolecule.com This leaves the other enantiomer unreacted and in high enantiomeric purity. Lipase B from Candida antarctica is a particularly efficient and widely used enzyme for such resolutions. researchgate.net

Asymmetric Bioreduction: Ene-reductases, a class of flavin-dependent enzymes, can catalyze the highly stereoselective reduction of C=C double bonds in activated alkenes. nih.gov For example, an ene-reductase can reduce a precursor like 2-ethylidenehex-2-enoic acid to generate (S)-2-ethylhexanoic acid with exceptional enantioselectivity (>99% ee). This approach has been successfully applied to produce precursors for the drug pregabalin. annualreviews.orgnih.gov

Chemoenzymatic Synthesis: This strategy combines enzymatic steps with conventional chemical reactions to create efficient synthetic routes. biorxiv.org A typical chemoenzymatic route for an analogue might involve:

A chemical step to synthesize a prochiral precursor.

An enzymatic step for the key stereoselective transformation (e.g., asymmetric reduction or resolution). researchgate.net

Subsequent chemical steps to complete the synthesis.

This integrated approach leverages the strengths of both biocatalysis (selectivity, mild conditions) and chemical synthesis (versatility, broad substrate scope). researchgate.net For instance, the synthesis of desferrioxamine E intermediates utilizes a combination of chemical steps like alkylations and protecting group manipulations, followed by enzymatic macrocyclization. nih.gov

Table 2: Enzymatic Methods for Synthesis of Chiral Carboxylic Acids and Analogues

| Enzymatic Method | Enzyme Class | Transformation | Key Advantage | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Lipases, Hydrolases | Selective esterification/hydrolysis of a racemate | High enantiomeric purity of remaining substrate | smolecule.com |

| Asymmetric Reduction | Ene-reductases (OYE family) | Stereoselective reduction of a C=C bond | Direct synthesis of chiral product with high ee | annualreviews.orgnih.gov |

The use of biocatalysis significantly reduces waste, eliminates the need for heavy metal catalysts, and can lower manufacturing costs compared to purely chemical routes. thieme-connect.de

Green Chemistry Principles in Synthetic Route Design

A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Research has shown that certain key reactions can be performed effectively in water. For example, the Claisen rearrangement of aldehydes to form substituted-2-oxohex-5-enoic acids has been reported to proceed in good to excellent yields (55-93%) in water under microwave irradiation, significantly reducing reaction times to as little as 10 minutes. univpancasila.ac.id

Solvent-Free Reactions: Performing reactions without a solvent can dramatically reduce waste and simplify product purification. Stobbe condensation, a reaction used to form carbon-carbon bonds, can be carried out under solvent-free conditions using potassium t-butoxide as a catalyst at room temperature. researchgate.net This approach is applicable to the synthesis of acid-esters that could serve as precursors to this compound.

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comcognitoedu.org A reaction with 100% atom economy generates no waste byproducts. rsc.org

Addition and Rearrangement Reactions: These reaction types are inherently atom-economical. Addition reactions, where two or more molecules combine to form a single product, have a 100% atom economy. savemyexams.com Similarly, rearrangement reactions, where the atoms of a single molecule are reorganized, also have a 100% atom economy. kccollege.ac.in A synthetic route to this compound based on a Claisen rearrangement would be an example of a highly atom-economical process.

By prioritizing reaction types with high atom economy and employing strategies like catalytic cycles, chemists can design synthetic pathways that maximize resource efficiency and minimize the generation of chemical waste, aligning the production of this compound with the principles of sustainable development. cognitoedu.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Ethylhex 5 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo various transformations, most notably nucleophilic acyl substitution, reduction, and decarboxylation.

Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation)

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through a tetrahedral intermediate. masterorganicchemistry.com The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically water.

Esterification: The most common esterification method is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester product, the alcohol is often used in large excess, or the water generated is removed as the reaction proceeds. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. chemguide.co.uk A subsequent proton transfer and elimination of a water molecule yields the ester. masterorganicchemistry.comlibretexts.org

For 2-ethylhex-5-enoic acid, reaction with an alcohol (R'-OH) under acidic catalysis would yield the corresponding 2-ethylhex-5-enoate ester. The terminal double bond at the C5 position is remote from the reaction center and does not interfere with the esterification process.

Amidation: The direct conversion of carboxylic acids to amides by reaction with ammonia (B1221849) or a primary/secondary amine is challenging because the acidic carboxylic acid and basic amine readily form a stable ammonium (B1175870) carboxylate salt. khanacademy.org To overcome this, the reaction typically requires high temperatures to dehydrate the salt and form the amide bond. khanacademy.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. youtube.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the attack by the amine nucleophile under milder conditions. youtube.com The reaction of this compound with an amine (R'R''NH) would produce the corresponding N-substituted-2-ethylhex-5-enamide.

The following table summarizes these nucleophilic acyl substitution reactions.

| Reaction Type | Nucleophile | Typical Catalyst/Reagent | General Product |

| Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst) | Ethyl 2-ethylhex-5-enoate |

| Amidation | Amine (e.g., Methylamine) | Heat or DCC | N-methyl-2-ethylhex-5-enamide |

Carboxylic Acid Functional Group Transformations (e.g., Reduction to Alcohols)

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids and esters. chemistrysteps.comlibretexts.org The reaction requires an excess of the hydride reagent. chemistrysteps.com

The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride, which acts as a strong base. chemistrysteps.com The resulting carboxylate is then reduced. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. chemistrysteps.comlibretexts.org The aldehyde cannot be isolated because it is more reactive towards reduction than the starting carboxylic acid. chemistrysteps.com

In the case of this compound, reduction with LiAlH₄, followed by an aqueous workup, would selectively reduce the carboxylic acid function to yield 2-ethylhex-5-en-1-ol. Simple, non-conjugated carbon-carbon double bonds are typically not reduced by LiAlH₄, allowing for the selective transformation of the carboxyl group while preserving the alkene moiety. wikipedia.org

| Reagent | Intermediate | Final Product |

| 1. LiAlH₄ (excess) 2. H₂O/H⁺ workup | 2-ethylhex-5-enal | 2-ethylhex-5-en-1-ol |

Decarboxylation Reactions and Alkene Formation

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions such as high temperatures and the presence of a catalyst. stackexchange.com The stability of the intermediate carbanion formed upon CO₂ loss is a key factor, and acids that can stabilize this intermediate (e.g., β-keto acids, malonic acids) undergo decarboxylation more readily. stackexchange.comyoutube.com

For certain unsaturated acids, such as β,γ-unsaturated acids, decarboxylation can proceed through a cyclic six-membered transition state. stackexchange.comyoutube.com However, this compound is a γ,δ-unsaturated acid, so it does not fit this mechanistic model. Therefore, its decarboxylation would likely require specialized methods, such as photoredox catalysis or metal-catalyzed protocols, which have been developed for the decarboxylation of otherwise unactivated carboxylic acids. organic-chemistry.org If achieved, the decarboxylation of this compound would result in the formation of 3-methylhept-1-ene.

Reactions Involving the Alkene Moiety

The terminal double bond (C5-C6) in this compound is electron-rich and susceptible to attack by electrophiles, leading to characteristic electrophilic addition reactions.

Electrophilic Addition Reactions

In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophile. This breaks the π bond and leads to the formation of two new sigma bonds.

Halogenation: Alkenes react readily with halogens like chlorine (Cl₂) and bromine (Br₂) in an inert solvent (e.g., CH₂Cl₂) to form vicinal dihalides (compounds with halogens on adjacent carbons). leah4sci.comchemguide.co.uk The reaction mechanism involves the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). masterorganicchemistry.comlibretexts.org This intermediate is then attacked from the back side by the halide ion, resulting in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. leah4sci.comlibretexts.org The reaction of this compound with bromine would yield 5,6-dibromo-2-ethylhexanoic acid.

Hydrohalogenation: The addition of hydrogen halides (H-X, such as HBr or HCl) to an unsymmetrical alkene follows Markovnikov's rule. masterorganicchemistry.comchemistrysteps.com This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halide adds to the more substituted carbon. pressbooks.publeah4sci.com The reaction proceeds through a carbocation intermediate, and the regioselectivity is determined by the formation of the more stable carbocation (in this case, a secondary carbocation at C5). masterorganicchemistry.comleah4sci.com Therefore, the reaction of this compound with HBr is expected to produce 5-bromo-2-ethylhexanoic acid as the major product.

The following table summarizes these electrophilic addition reactions.

| Reagent | Solvent | Mechanism Feature | Major Product |

| Br₂ | CH₂Cl₂ | Cyclic bromonium ion, anti-addition | 5,6-dibromo-2-ethylhexanoic acid |

| HBr | Inert | Markovnikov's rule, secondary carbocation intermediate | 5-bromo-2-ethylhexanoic acid |

Hydration and Hydroboration-Oxidation

The terminal double bond in this compound is susceptible to addition reactions that introduce a hydroxyl group, primarily through hydration and hydroboration-oxidation pathways. These reactions are governed by distinct mechanisms, leading to different constitutional isomers.

Hydration

Acid-catalyzed hydration involves the addition of water across the C5-C6 double bond. acs.orgnih.gov The reaction is typically initiated by a strong acid catalyst, such as sulfuric acid (H₂SO₄), which protonates the double bond. libretexts.orgwikipedia.org This process follows Markovnikov's rule, where the proton adds to the less substituted carbon (C6), leading to the formation of a more stable secondary carbocation at the C5 position. researchgate.net A water molecule then acts as a nucleophile, attacking the carbocation. nih.govresearchgate.net Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the final alcohol product. libretexts.org

For this compound, acid-catalyzed hydration is predicted to yield 2-ethyl-5-hydroxyhexanoic acid . The regioselectivity is dictated by the formation of the more stable carbocation intermediate at the C5 position.

Mechanism of Acid-Catalyzed Hydration

| Step | Description |

| 1. Protonation | The π electrons of the C5=C6 double bond attack a proton (H⁺) from the acid catalyst, forming a secondary carbocation at C5. libretexts.org |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic C5 carbocation. researchgate.net |

| 3. Deprotonation | A base (e.g., water) removes a proton from the oxonium ion, regenerating the acid catalyst and forming the alcohol. acs.org |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that also results in the hydration of the alkene, but with opposite regioselectivity to acid-catalyzed hydration. mdpi.comnih.gov This reaction follows an anti-Markovnikov pathway, where the hydroxyl group is added to the less substituted carbon atom of the double bond. nih.govrsc.org

The first step, hydroboration, involves the addition of borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), across the double bond. This is a concerted, syn-addition reaction where the boron atom adds to the less sterically hindered C6 and the hydrogen atom adds to C5. rsc.org The resulting trialkylborane is then oxidized in the second step using hydrogen peroxide (H₂O₂) in a basic solution. rsc.org The oxidation step proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-hydroxyl bond. rsc.org

For this compound, hydroboration-oxidation is expected to produce 2-ethyl-6-hydroxyhexanoic acid .

Comparison of Hydration Methods for this compound

| Reaction | Reagents | Regioselectivity | Predicted Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | 2-ethyl-5-hydroxyhexanoic acid |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 2-ethyl-6-hydroxyhexanoic acid |

Radical Addition Reactions (e.g., Polymerization Initiation)

The terminal alkene functionality of this compound can participate in radical addition reactions. A key example is its role as a monomer in free-radical polymerization. This process converts small monomer units into a large polymer chain. nih.gov The polymerization proceeds through three main stages: initiation, propagation, and termination. mdpi.comrsc.org

Initiation: The reaction begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or an azo compound, upon heating or irradiation. nih.gov This initiator radical (Ra•) then adds to the C=C double bond of a this compound monomer. The addition occurs at the less substituted C6 position to form a more stable secondary radical at C5. organic-chemistry.org

Propagation: The newly formed monomer radical adds to the double bond of another this compound molecule. rsc.org This process repeats, rapidly extending the polymer chain. The continuous addition of monomers to the growing radical chain is the essence of chain-growth polymerization. researchgate.netrsc.org

Termination: The polymerization process concludes when the growing radical chains are deactivated. Termination can occur through two primary mechanisms: combination, where two growing chains couple to form a single, longer chain, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two separate polymer molecules (one with a saturated end and one with an unsaturated end). mdpi.comrsc.org

The resulting polymer would be poly(this compound), a polymer with a hydrocarbon backbone and pendant carboxylic acid groups.

Stages of Free-Radical Polymerization of this compound

| Stage | Description |

| Initiation | A radical initiator (Ra•) adds to the C6 of the monomer, creating a carbon-centered radical at C5. nih.gov |

| Propagation | The monomer radical adds to another monomer, extending the polymer chain. This step repeats thousands of times. researchgate.net |

| Termination | Two growing polymer radicals react via combination or disproportionation to form stable, non-radical polymer chains. researchgate.net |

Pericyclic Reactions (e.g., Cycloaddition)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov The double bond in this compound can participate in such reactions, notably cycloadditions.

A prominent example of a cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). In this context, this compound would act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. acs.org Although the carboxylic acid group in this compound is not directly conjugated with the double bond, it can still influence the electronic properties of the molecule.

For instance, in a hypothetical reaction with a simple diene like 1,3-butadiene, this compound would react to form a substituted cyclohexene (B86901) ring. The reaction would involve the concerted formation of two new sigma bonds.

Another type of pericyclic reaction is a [2+2] cycloaddition, which can occur photochemically between two alkene units to form a cyclobutane (B1203170) ring. acs.org For example, the Paterno-Büchi reaction involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form a four-membered oxetane (B1205548) ring. acs.org

The specific outcomes and feasibility of these reactions with this compound would depend on the reaction partners and conditions, such as temperature and the use of catalysts. acs.orgnih.gov

Intramolecular Cyclization and Lactone Formation

The structure of this compound, containing both a carboxylic acid and a double bond, is well-suited for intramolecular cyclization to form a lactone, which is a cyclic ester. wikipedia.org The formation of five- and six-membered rings is generally favored in such reactions. youtube.com

Depending on the reaction conditions, different mechanisms can lead to lactonization:

Acid-Catalyzed Lactonization: In the presence of a strong acid, the double bond can be protonated, generating a carbocation. libretexts.org For this compound, protonation at C6 would form a secondary carbocation at C5. The intramolecular nucleophilic attack by the carboxylic acid's carbonyl oxygen onto this carbocation would lead to the formation of a six-membered ring. Subsequent rearrangement and loss of a proton would yield a δ-lactone (a six-membered cyclic ester). libretexts.orgyoutube.com

Halolactonization: This reaction is initiated by the attack of an alkene on an electrophilic halogen source (e.g., I₂). nih.gov The resulting halonium ion is then trapped intramolecularly by the carboxylate group. nih.gov For this compound, this would proceed via a 6-exo-tet cyclization, leading to a six-membered δ-lactone bearing a halomethyl group.

Radical Cyclization: Acyl radicals can be generated from carboxylic acids and undergo intramolecular cyclization. rsc.org For this compound, a radical generated at the carboxyl group could, under specific conditions, add to the C5=C6 double bond. This pathway can also be used to synthesize lactones. mdpi.comrsc.org

The formation of a δ-lactone is generally predicted for this compound due to the thermodynamic stability of six-membered rings.

Potential Lactonization Pathways

| Pathway | Initiator/Catalyst | Key Intermediate | Predicted Product Type |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | C5-Carbocation | δ-Lactone |

| Halolactonization | I₂, NaHCO₃ | Iodonium ion | Halo-substituted δ-Lactone |

| Radical Cyclization | Radical Initiator | Acyl Radical | δ-Lactone |

Transition Metal-Catalyzed Transformations

The terminal alkene of this compound is a versatile handle for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically those based on ruthenium or molybdenum. harvard.edu For a molecule like this compound, which contains a single terminal olefin, the most relevant type of olefin metathesis is ring-closing metathesis (RCM), which occurs in diene substrates. wikipedia.org

While this compound itself cannot undergo intramolecular RCM, its derivatives could. For example, if the carboxylic acid were converted to an ester with an unsaturated alcohol (e.g., allyl alcohol), the resulting diene could undergo RCM to form a macrocyclic lactone.

The efficiency and stereoselectivity of RCM reactions are highly dependent on the choice of catalyst, such as Grubbs' or Schrock catalysts, and the reaction conditions. harvard.eduorganic-chemistry.org The driving force for RCM is often the formation of a volatile byproduct like ethylene. organic-chemistry.org

Cross-Coupling Reactions

Cross-coupling reactions create a new C-C bond by joining two different fragments, typically with the aid of a palladium catalyst. sigmaaldrich.com The terminal alkene in this compound can participate in these reactions.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene under basic conditions. wikipedia.org In this scenario, this compound would serve as the alkene partner. For example, reacting this compound with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst would result in the formation of a new carbon-carbon bond at the C5 or C6 position, yielding a phenyl-substituted derivative. organic-chemistry.orgyoutube.com The reaction typically proceeds with the aryl group adding to the less substituted carbon (C6) and the hydrogen being eliminated from the more substituted carbon (C5). libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by palladium. libretexts.org While this compound itself is not a standard substrate for the Suzuki reaction, it could be converted into a suitable coupling partner. For instance, hydroboration of the terminal alkene would generate an organoborane, which could then be coupled with an aryl or vinyl halide to form a new C-C bond at the C6 position. libretexts.orgnih.gov

Summary of Potential Cross-Coupling Reactions

| Reaction | Coupling Partners for this compound | Catalyst System | Potential Product |

| Heck Reaction | Aryl/Vinyl Halide + this compound | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl/Vinyl substituted hexanoic acid rug.nl |

| Suzuki-Miyaura Coupling | Organoborane derivative of the acid + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl substituted hexanoic acid libretexts.org |

Reaction Kinetics and Thermodynamic Analysis of this compound Conversions

A thorough review of scientific literature reveals a notable absence of specific experimental studies on the reaction kinetics and thermodynamic parameters of this compound conversions. While this particular compound has not been the focus of detailed kinetic or thermodynamic investigation, its chemical reactivity can be inferred from the two primary functional groups it possesses: a carboxylic acid and a terminal carbon-carbon double bond.

The following sections will, therefore, discuss the anticipated reaction kinetics and thermodynamics of this compound by examining analogous reactions of structurally similar, simpler molecules. This approach provides a foundational understanding of the expected behavior of this compound in similar chemical transformations.

Illustrative Kinetics: Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is expected to undergo esterification in the presence of an alcohol and an acid catalyst. This is a reversible condensation reaction. scienceready.com.au To illustrate the kinetics of such a process, we can examine the esterification of butyric acid with ethanol (B145695), a reaction that has been studied in the presence of an ion-exchange resin catalyst (Amberlyst 15). researchgate.net

The reaction rate is influenced by several factors, including temperature, reactant concentrations, and catalyst loading. researchgate.net In one study, the activation energy for the esterification of butyric acid with ethanol was determined to be 30 kJ/mol, indicating the energy barrier that must be overcome for the reaction to proceed. researchgate.net The reaction follows a pseudo-homogeneous model where the rate increases with higher temperatures and catalyst amounts. researchgate.net

Table 1: Illustrative Kinetic Data for the Esterification of Butyric Acid with Ethanol This table presents representative data for a similar reaction to infer the potential kinetic behavior of this compound esterification.

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) | 30 kJ/mol | Catalyst: Amberlyst 15 | researchgate.net |

| Reaction Temperature Range | 328.15–348.15 K | Batch Reactor | researchgate.net |

| Kinetic Model | Pseudo-homogeneous | Intrinsically controlled | researchgate.net |

This is an interactive data table. Users can sort and filter the data based on the parameters.

Illustrative Thermodynamics: Hydrogenation of the Alkene Group

The carbon-carbon double bond in the 5-position of this compound makes it susceptible to addition reactions, most notably catalytic hydrogenation to form 2-ethylhexanoic acid. The thermodynamics of alkene hydrogenation are well-established, with the reaction being consistently exothermic. libretexts.org The heat of hydrogenation (ΔH°) provides a measure of the stability of the alkene; less stable alkenes release more heat upon hydrogenation. libretexts.org

For a monosubstituted alkene like 1-hexene, which is structurally analogous to the double bond in this compound, the heat of hydrogenation is approximately -30 kcal/mol. libretexts.org This negative enthalpy change signifies that the products (the alkane) are more stable and at a lower energy state than the reactants (the alkene and hydrogen). youtube.com

Table 2: Illustrative Thermodynamic Data for the Hydrogenation of 1-Hexene This table presents representative data for a similar reaction to infer the potential thermodynamic properties of this compound hydrogenation.

| Thermodynamic Parameter | Value | Compound | Source |

| Heat of Hydrogenation (ΔH°) | ~ -30 kcal/mol | 1-Hexene | libretexts.org |

| Reaction Type | Exothermic | Catalytic Hydrogenation | libretexts.org |

This is an interactive data table. Users can sort and filter the data based on the compounds and thermodynamic parameters.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-ethylhex-5-enoic acid. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The approximate chemical shifts (δ) are predicted based on the electronic environment of the protons. For instance, the vinyl protons on the terminal double bond are expected to appear in the downfield region (around 4.9-5.8 ppm), while the protons of the ethyl group would be found in the more shielded, upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (around 180 ppm). The olefinic carbons of the C5-C6 double bond would appear in the range of 115-140 ppm.

To definitively assign these resonances and establish the connectivity between atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the ethyl group, as well as couplings between the protons at C2, C3, C4, and C5, confirming the backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon, by observing its correlation with nearby protons. For example, the proton at C2 would show an HMBC correlation to the carbonyl carbon (C1).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (COOH) | 10.0 - 12.0 | singlet (broad) |

| H2 | ~2.4 | multiplet |

| H3 | ~1.5 - 1.7 | multiplet |

| H4 | ~2.1 | multiplet |

| H5 | ~5.8 | multiplet |

| H6 (trans) | ~5.0 | doublet |

| H6 (cis) | ~4.9 | doublet |

| Ethyl-CH₂ | ~1.6 | multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | ~180 |

| C2 | ~45 |

| C3 | ~30 |

| C4 | ~35 |

| C5 | ~138 |

| C6 | ~115 |

| Ethyl-CH₂ | ~25 |

The chiral center at the C2 position of this compound means the compound can exist as two enantiomers. Determining the absolute stereochemistry is a significant challenge that can be addressed using NMR anisotropy. This method often involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). When the enantiomeric mixture of this compound is reacted with a CDA, two diastereomers are formed. These diastereomers have different spatial arrangements, leading to distinct chemical shifts in their NMR spectra due to the anisotropic effects of the chiral auxiliary. By analyzing the differences in the chemical shifts of the protons or carbons near the chiral center in the two diastereomers, the absolute configuration can often be determined.

Mass Spectrometry (MS) for Mechanistic Studies and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound, allowing for the calculation of its elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of the molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Predicted key fragmentations for this compound include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da).

Alpha-cleavage: Cleavage of the bond between C2 and C3.

Allylic cleavage: Favorable cleavage at the C3-C4 bond, which is allylic to the C5-C6 double bond, would lead to a stable resonance-stabilized carbocation.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Isotopic labeling, in conjunction with mass spectrometry, is a powerful tool for tracing the metabolic fate of a molecule or for elucidating reaction mechanisms. For instance, by synthesizing this compound with a stable isotope label (e.g., ¹³C or ²H) at a specific position, its transformation in a biological system or a chemical reaction can be monitored. The mass shift in the parent molecule and its fragments in the mass spectrum provides direct evidence of which atoms are retained or lost during a particular process. This technique is invaluable for understanding complex biochemical pathways and reaction dynamics.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational isomers.

In the FTIR spectrum of this compound, the very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically hydrogen-bonded in the condensed phase. The sharp and intense C=O stretching vibration of the carbonyl group would be expected around 1700-1725 cm⁻¹. The C=C stretching vibration of the terminal alkene would appear around 1640 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=C and C=O stretching vibrations often give rise to strong Raman signals. The symmetric C-H stretching vibrations of the alkyl chain would also be prominent. By analyzing the vibrational spectra, the presence of the key functional groups in this compound can be confirmed. Furthermore, subtle shifts in the vibrational frequencies can sometimes be correlated with different conformational states of the molecule.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H (sp²) | ~3080 | ~3080 |

| C-H (sp³) | 2850-3000 | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 |

| C=C (Alkene) | ~1640 | ~1640 |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

Direct X-ray crystallographic analysis of this compound in its native state can be challenging due to its relatively low melting point and potential for conformational flexibility. Therefore, the formation of crystalline derivatives is a common and effective strategy to facilitate solid-state structure determination. The choice of derivatizing agent is critical and is often guided by the goal of introducing moieties that promote crystallization and provide internal frames of reference for the crystallographic analysis.

Theoretical Framework and Expected Observations:

Based on extensive studies of similar chiral and unsaturated carboxylic acids, certain structural motifs are anticipated in the crystal lattice of this compound derivatives. Carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-tail fashion. acs.org In the case of a racemic mixture of this compound, these dimers are expected to be centrosymmetric, with the (R)- and (S)-enantiomers pairing up. This often leads to a more densely packed and thermodynamically stable crystal structure compared to the enantiomerically pure forms. scilit.comscispace.com

Enantiomerically pure derivatives of this compound, on the other hand, are predicted to crystallize in non-centrosymmetric space groups. Instead of forming discrete dimers, they often exhibit a "catemer" motif, where the carboxylic acid groups form continuous hydrogen-bonded chains that spiral through the crystal lattice. acs.orgscispace.com

Hypothetical Crystallographic Data for a Derivative:

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic parameters for a hypothetical crystalline derivative, for instance, the p-bromophenacyl ester of this compound. The inclusion of a heavy atom like bromine would aid in solving the phase problem in X-ray crystallography.

| Parameter | Hypothetical Value (Racemic Derivative) | Hypothetical Value (Enantiopure Derivative) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.5 | 8.9 |

| b (Å) | 15.2 | 12.1 |

| c (Å) | 9.8 | 18.5 |

| α (°) | 90 | 90 |

| β (°) | 95.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1553 | 1990 |

| Z (molecules per cell) | 4 | 4 |

| Calculated Density (g/cm³) | 1.45 | 1.38 |

| Hydrogen Bonding Motif | Centrosymmetric Dimer | Catemer |

The solid-state structure of this compound derivatives, as determined by X-ray crystallography, would provide definitive proof of the molecule's absolute configuration at the chiral center (C2) and the geometry of the double bond (C5-C6). This information is invaluable for understanding its chemical reactivity and potential interactions in various applications.

Chromatographic Method Development for Research Sample Purity and Isomer Separation

Chromatography is an indispensable tool for the analysis of this compound, enabling the assessment of its purity, the separation of its enantiomers, and the analysis of complex reaction mixtures. The development of robust chromatographic methods is a critical step in both the synthesis and characterization of this compound.

The presence of a chiral center at the second carbon position of this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess is crucial in many applications where one enantiomer may exhibit desired properties while the other may be inactive or have undesirable effects.

Two primary strategies are employed for the chiral separation of carboxylic acids like this compound:

Indirect Method (Diastereomeric Derivatization): This approach involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. nih.govlibretexts.org These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. nih.gov A common choice for a derivatizing agent would be a chiral amine, such as (R)-1-phenylethylamine, which would form diastereomeric amides. libretexts.org The separated diastereomers can then be quantified, and the enantiomeric purity of the original acid can be determined.

Direct Method (Chiral Stationary Phases): High-performance liquid chromatography (HPLC) using columns packed with a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including carboxylic acids. researchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of a strong acid (like trifluoroacetic acid) to suppress ionization of the carboxyl group, is critical for achieving optimal separation.

A hypothetical comparison of these two methods for the analysis of this compound is presented below:

| Parameter | Indirect Method (Diastereomeric Derivatization) | Direct Method (Chiral Stationary Phase) |

| Principle | Separation of diastereomers on an achiral column. nih.govlibretexts.org | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net |

| Stationary Phase | Standard C18 or silica | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Gradient of acetonitrile (B52724)/water or similar standard mobile phases. nih.gov | Typically a mixture of hexane (B92381) and an alcohol (e.g., isopropanol). researchgate.net |

| Derivatization | Required (e.g., with a chiral amine). nih.gov | Not required |

| Potential Issues | Incomplete derivatization or racemization during the reaction. libretexts.org | High cost of chiral columns, finding a suitable CSP for the analyte. |

In the synthesis of this compound, the reaction mixture may contain not only the desired product but also starting materials, byproducts, and structural isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of these components.

GC-MS Analysis:

For GC-MS analysis, the carboxylic acid group of this compound and other acidic components in the mixture must typically be derivatized to increase their volatility and improve their chromatographic peak shape. lmaleidykla.lt A common derivatization method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) group. lmaleidykla.lt The resulting mixture can then be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer provides fragmentation patterns for each eluting peak, allowing for the identification of the individual compounds by comparison to spectral libraries or through interpretation of the fragmentation. scilit.com

LC-MS Analysis:

LC-MS is particularly well-suited for the analysis of less volatile and more polar compounds, and it can often be performed without derivatization. mdpi.com However, for enhanced sensitivity and improved chromatographic retention on reversed-phase columns, derivatization is sometimes employed. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture (e.g., water/acetonitrile or water/methanol), is a common approach. The mass spectrometer, typically an electrospray ionization (ESI) source, can be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ of this compound and other carboxylic acids in the mixture. nih.gov

A summary of the application of these techniques to a hypothetical reaction mixture containing this compound is provided below:

| Analytical Technique | Derivatization Requirement | Typical Stationary Phase | Mass Spectrometry Ionization | Information Obtained |

| GC-MS | Yes, typically silylation (e.g., with BSTFA). lmaleidykla.lt | Non-polar (e.g., DB-5ms) or similar | Electron Ionization (EI) | Separation of volatile components, structural information from fragmentation patterns, identification of isomers. scilit.com |

| LC-MS | Optional, but can improve sensitivity and retention. nih.govnih.gov | Reversed-phase (e.g., C18) | Electrospray Ionization (ESI) | Separation of polar and non-polar components, molecular weight information, quantification of components. mdpi.com |

Through the strategic application of these advanced spectroscopic and chromatographic methodologies, a comprehensive understanding of the structural and isomeric properties of this compound can be achieved, ensuring the quality and purity of research samples.

Computational and Theoretical Chemistry of 2 Ethylhex 5 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 2-ethylhex-5-enoic acid, these calculations would reveal the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals (HOMO and LUMO). Such studies, typically employing methods like Hartree-Fock (HF) or Density Functional Theory (DFT), would elucidate the electronic effects of the ethyl group at the α-position and the vinyl group at the C5 position on the carboxylic acid functionality.

The calculations would likely show a delocalization of π-electrons in the vinyl group and the carbonyl group, although they are separated by a saturated carbon chain, preventing direct conjugation. The electron-donating nature of the ethyl group would also influence the acidity of the carboxyl proton. While specific research on this compound is scarce, the principles of quantum chemistry provide a robust framework for predicting its electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore the potential energy surface of such a molecule, identifying its stable conformers and the energy barriers between them. An MD simulation would model the atomic motions over time, providing a dynamic picture of how the molecule folds and flexes.

For this compound, simulations would likely reveal a complex conformational landscape, with various low-energy structures corresponding to different orientations of the ethyl and vinyl side chains relative to the carboxylic acid group. Understanding these conformations is crucial as they can influence the molecule's physical properties and its interactions with other molecules. While specific MD studies on this compound are not readily found, the methodology is well-established for similar aliphatic carboxylic acids.

Prediction of Reaction Pathways and Transition State Structures

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For the synthesis of this compound, a likely route is the oxidation of its corresponding aldehyde, 2-ethylhex-5-enal. Theoretical studies on the oxidation of similar aldehydes, such as 2-ethylhexanal (B89479), provide valuable insights.

The autoxidation of aldehydes to carboxylic acids is a radical chain reaction. Theoretical calculations can be used to model the key steps: initiation (hydrogen abstraction from the aldehydic C-H bond), propagation (reaction of the acyl radical with oxygen to form a peroxyacyl radical, which then abstracts a hydrogen from another aldehyde molecule), and termination.

A critical aspect of this process that can be modeled is the Baeyer-Villiger rearrangement, which can be a competing reaction. Theoretical calculations, particularly using DFT, can determine the activation energies for the desired oxidation pathway versus side reactions, helping to predict reaction conditions that would maximize the yield of this compound. For instance, studies on the oxidation of 2-ethylhexanal have shown that the solvent can significantly influence the reaction pathway. researchgate.net

Ab Initio and DFT Studies on Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, especially DFT, are widely used to predict spectroscopic properties with a high degree of accuracy. For this compound, these calculations could predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.

The calculated NMR spectra would help in the assignment of experimental peaks to specific protons and carbons in the molecule. Similarly, the predicted IR spectrum would show characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C=C stretch of the vinyl group, and the various C-H stretches and bends. Comparing these theoretical spectra with experimental data is a powerful way to confirm the molecule's structure. While a dedicated computational spectroscopic study for this compound is not found in the literature, the techniques are standard in modern chemical research.

Solvent Effects on Molecular Structure and Reactivity Mechanisms

The choice of solvent can have a profound impact on the structure, reactivity, and reaction outcomes of chemical processes. For the synthesis of this compound via aldehyde oxidation, solvent effects are critical. Both explicit solvent models (where individual solvent molecules are included in the calculation) and implicit solvent models (where the solvent is treated as a continuous medium) can be used to study these effects computationally.

Research on the closely related aerobic oxidation of 2-ethylhexanal to 2-ethylhexanoic acid has demonstrated the crucial role of the solvent. researchgate.net Protic solvents, for example, can form hydrogen bonds with the reactants and intermediates. Theoretical calculations have revealed that these hydrogen bonds can increase the energy barrier for the initial C-H bond cleavage but can also promote the desired rearrangement step that leads to the carboxylic acid, thereby improving selectivity. researchgate.net

The conversion of 2-ethylhexanal and the selectivity for 2-ethylhexanoic acid are highly dependent on the solvent's polarity and its ability to form hydrogen bonds. This is illustrated in the following table, based on experimental data from a study on 2-ethylhexanal oxidation, which serves as a strong predictive model for the synthesis of this compound. researchgate.net

Table 1: Effect of Solvent on the Aerobic Oxidation of 2-Ethylhexanal

| Solvent | Type | Conversion of 2-ETH (%)* | Selectivity for 2-ETA (%)* |

|---|---|---|---|

| n-Heptane | Aprotic | 99.1 | 82.5 |

| Acetonitrile (B52724) | Aprotic | 87.2 | 87.6 |

| Methanol | Protic | 8.0 | 96.1 |

| Ethanol (B145695) | Protic | 21.5 | 96.3 |

| Isopropanol | Protic | 35.2 | 96.2 |

| tert-Butanol | Protic | 35.8 | 95.8 |

Data reflects conversion and selectivity at 18 hours for the oxidation of 2-ethylhexanal (2-ETH) to 2-ethylhexanoic acid (2-ETA). researchgate.net

This data clearly indicates that while aprotic solvents lead to higher conversion rates, protic solvents significantly enhance the selectivity towards the desired carboxylic acid product. researchgate.net Such findings are invaluable for optimizing the synthesis of this compound.

Materials Science and Industrial Chemical Applications

Monomer in Polymer Chemistry

The presence of a polymerizable vinyl group makes 2-ethylhex-5-enoic acid an attractive monomer for developing functional polymers. The carboxylic acid moiety provides a site for further reactions and influences the final properties of the polymer, such as adhesion and solubility.

While specific research detailing the homopolymerization of this compound is not extensively documented in readily available literature, its structure is amenable to standard polymerization techniques. As a vinyl-type monomer, it can theoretically undergo free-radical polymerization to form poly(this compound).

Copolymerization studies are more common, where this compound is combined with other monomers, such as acrylates or styrenics. This process allows for the precise tuning of polymer properties. Incorporating this compound into a polymer backbone can introduce pendant carboxylic acid groups, enhancing characteristics like polarity, adhesion to substrates, and the potential for cross-linking.

The polymers derived from this compound are valuable in formulating a variety of functional materials.

Adhesives and Coatings: The carboxylic acid groups in copolymers of this compound can form strong hydrogen bonds with surfaces, significantly improving adhesion. This makes them excellent candidates for use in pressure-sensitive adhesives and protective coatings. The ethylhexyl group contributes to the flexibility and tackiness of the adhesive.

Specialty Esters: The carboxylic acid functionality can be esterified either before or after polymerization. Esterification with different alcohols can create a diverse range of specialty esters with tailored properties. For example, esterification with a long-chain alcohol could yield a polymer with plasticizing properties, while reaction with a hydroxy-functional monomer can lead to cross-linkable resins for durable coatings.

The final properties of polymers containing this compound are directly linked to their molecular structure.

| Structural Feature | Influence on Polymer Properties |

| Ethylhexyl Group | The branched ethylhexyl side chain disrupts polymer chain packing, which typically lowers the glass transition temperature (Tg) and increases flexibility and tack. |

| Carboxylic Acid Group | This polar group increases the polymer's polarity, enhances adhesion to various substrates, and provides a reactive site for cross-linking or other post-polymerization modifications. |

| Monomer Concentration | The amount of this compound incorporated into a copolymer will dictate the degree of functionality. Higher concentrations lead to increased polarity and more sites for cross-linking, which can enhance solvent resistance and mechanical strength. |

| Copolymer Composition | The choice of co-monomers is critical. For instance, copolymerizing with a hard monomer like methyl methacrylate (B99206) would result in a tougher, more rigid material compared to copolymerization with a soft monomer like butyl acrylate. |

Precursor in Fine Chemical Synthesis

Beyond its use in polymerization, this compound serves as a versatile starting material for producing other valuable chemicals.

The chemical structure of this compound allows for its conversion into various aldehydes and alcohols, although some of these transformations are more theoretical than common industrial practice. A related and industrially significant process is the synthesis of 2-ethyl-2-hexenal (B1232207) from butyraldehyde, which can then be hydrogenated to produce 2-ethylhexanol. google.com

The conversion of a carboxylic acid to an aldehyde or alcohol is a fundamental transformation in organic chemistry.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this case, this compound would be converted to 2-ethylhex-5-en-1-ol. This resulting unsaturated alcohol could then be a building block for other molecules.

Conversion to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are easily reduced further to alcohols. libretexts.org Specialized reagents or multi-step procedures are required to stop the reaction at the aldehyde stage. libretexts.orgorganic-chemistry.org

A typical laboratory-scale synthesis route might involve first converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) and then applying a milder reducing agent.

The double bond and the carboxylic acid group in this compound can be independently or sequentially reacted to create a variety of new chemical intermediates.

Reactions at the Double Bond: The terminal alkene can undergo various addition reactions. For example, epoxidation would yield an oxirane-containing carboxylic acid, a bifunctional molecule useful for creating epoxy resins. Halogenation or hydrohalogenation would introduce halide atoms, creating intermediates for further nucleophilic substitution reactions.

Reactions at the Carboxylic Acid: As previously mentioned, the acid can be converted into esters, amides, or acid chlorides. These derivatives have wide-ranging applications. For instance, specialty amides could be used in formulations for surfactants or rheology modifiers.

The combination of these reactions allows for the generation of complex and multifunctional molecules from a single, versatile precursor.

Role as Ligands or Additives in Catalytic Systems

While specific research on this compound in catalytic systems is limited, the behavior of structurally similar carboxylic acids, such as 2-ethylhexanoic acid (2-EHA), provides significant insights into its potential roles. Carboxylic acids and their derivatives are pivotal in catalysis, acting as ligands that can modify the activity, selectivity, and stability of metal catalysts. acs.orgacs.org The carboxylate group can coordinate to metal centers in various modes, influencing the electronic and steric environment of the catalyst. wikipedia.orgnih.gov

The introduction of functional groups, like the vinyl group in this compound, offers additional possibilities for catalyst design and application. This unsaturation can be exploited for catalyst immobilization or for creating multifunctional catalytic systems. rsc.org

Metal Carboxylates as Precursors in Materials Science

Metal carboxylates, particularly those derived from branched-chain carboxylic acids like 2-ethylhexanoic acid, are widely employed as precursors for synthesizing a variety of materials. rsc.orgresearchgate.netrsc.org These precursors are favored due to their solubility in organic solvents, stability under ambient conditions, and their ability to decompose cleanly at relatively low temperatures to yield metal oxides, sulfides, or pure metals. google.com

Metal 2-ethylhexanoates are notable for their use in producing high-quality thin films for applications in microelectronics. google.com The branched nature of the 2-ethylhexyl group enhances the solubility of the metal salt in nonpolar solvents, which is crucial for solution-based deposition techniques like spin-coating and dip-coating. The carboxylate ligand can be readily removed through thermal decomposition, leaving behind the desired inorganic material.

The general synthesis of metal carboxylates often involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the corresponding carboxylic acid or its alkali metal salt. rsc.orggoogle.com For instance, the reaction of a metal hydroxide (B78521) with a carboxylic acid is a common method for preparing metal carboxylates. acs.org

Table 1: Examples of Metal 2-Ethylhexanoates and Their Applications in Materials Science

| Metal 2-Ethylhexanoate | Application as Precursor | Reference |

|---|---|---|

| Cobalt(II) 2-ethylhexanoate | Synthesis of cobalt oxide thin films and nanoparticles | wikipedia.org |

| Tin(II) 2-ethylhexanoate | Catalyst for polylactide synthesis | wikipedia.org |

| Zirconium(IV) 2-ethylhexanoate | Preparation of lead zirconate titanate (PZT) thin films | rsc.org |

| Bismuth(III) 2-ethylhexanoate | Precursor for bismuth-containing superconducting oxides | google.com |

Design of Novel Catalysts Incorporating this compound Moieties

The unique structure of this compound, featuring both a carboxylic acid group and a terminal double bond, presents intriguing possibilities for the design of novel catalysts. While direct examples are not prevalent in the literature, the principles of catalyst design allow for informed speculation on its potential applications.

The carboxylic acid moiety can serve as an anchor to a metal center, forming a metal-carboxylate complex. The pendant vinyl group can then be utilized in several ways:

Immobilization: The double bond can undergo polymerization or be grafted onto a solid support, effectively immobilizing the catalytic metal complex. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.

Bifunctional Catalysis: The vinyl group could participate directly in the catalytic cycle or act as a secondary coordination site, potentially influencing the stereoselectivity or reactivity of the catalyst.

Tandem Catalysis: A catalyst featuring a 2-ethylhex-5-enoate ligand could be designed to perform two distinct chemical transformations in a single pot. For example, the metal center could catalyze one reaction while the vinyl group participates in another, such as a metathesis or addition reaction.

The design of such catalysts would likely involve the synthesis of the 2-ethylhex-5-enoate ligand followed by its reaction with a suitable metal precursor. Characterization would be crucial to confirm the coordination of the ligand and the integrity of the vinyl group.

Surface Chemistry and Nanotechnology Applications (e.g., Surface Modification, Nanoparticle Synthesis)

Carboxylic acids are fundamental in nanotechnology for the synthesis and surface functionalization of nanoparticles. patsnap.com They can act as capping agents during nanoparticle synthesis, controlling their size, shape, and preventing agglomeration. rsc.org The carboxylate headgroup binds to the nanoparticle surface, while the hydrocarbon tail provides steric stabilization. acs.org

The presence of a terminal double bond in this compound adds a layer of functionality that can be exploited in surface chemistry and nanotechnology.

Surface Modification: The surface of various materials can be modified with this compound to impart specific properties. The carboxylic acid can attach to metal oxide surfaces, while the exposed vinyl groups can be used for subsequent chemical reactions, such as polymerization to create a thin polymer film on the surface. This can alter the hydrophobicity, reactivity, and biocompatibility of the material. researchgate.netmdpi.comatlantis-press.com

Nanoparticle Synthesis: In the context of nanoparticle synthesis, this compound could be used as a stabilizing ligand. The resulting nanoparticles would have a surface decorated with vinyl groups, making them "clickable" for further functionalization. uni-marburg.de For instance, these vinyl-terminated nanoparticles could be attached to other molecules or surfaces through radical-mediated or metathesis reactions.

Table 2: Potential Applications of this compound in Nanotechnology

| Application Area | Role of this compound | Potential Advantage |

|---|---|---|

| Nanoparticle Synthesis | Capping and stabilizing agent | Provides vinyl functionality for post-synthesis modification |

| Surface Modification | Surface functionalization agent | Enables covalent attachment of polymer layers or biomolecules |

| Drug Delivery | Component of nanoparticle-based drug carriers | The vinyl group can be used to attach targeting ligands |

| Nanocomposites | Dispersant and coupling agent | Improves the interface between nanoparticles and a polymer matrix |

The research on the applications of 2-ethylhexanoic acid and other functionalized carboxylic acids in materials science and nanotechnology provides a strong foundation for exploring the potential of this compound in these fields. bisleyinternational.com Its bifunctional nature makes it a promising candidate for creating advanced materials with tailored properties.

Environmental and Sustainability Research Aspects

Chemical Degradation Pathways in Environmental Matrices

The environmental persistence and ultimate fate of 2-ethylhex-5-enoic acid are determined by its susceptibility to various degradation processes. While specific studies on this compound are limited, its structural features—a carboxylic acid group, an alkene functional group, and a branched alkyl chain—allow for informed predictions of its likely degradation pathways in environmental matrices such as soil and water. These pathways can be broadly categorized as biotic and abiotic.